molecular formula C7H6BrNO B13594914 2-Bromo-6-(oxiran-2-yl)pyridine

2-Bromo-6-(oxiran-2-yl)pyridine

Katalognummer: B13594914
Molekulargewicht: 200.03 g/mol
InChI-Schlüssel: CKCOFAZPGAUMJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-(oxiran-2-yl)pyridine is an organic compound that features a bromine atom and an epoxide group attached to a pyridine ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxiran-2-yl)pyridine typically involves the bromination of 6-(oxiran-2-yl)pyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-(oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while ring-opening with an alcohol can produce a hydroxyalkylpyridine .

Wirkmechanismus

The mechanism of action of 2-Bromo-6-(oxiran-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the epoxide group. The bromine atom can be easily substituted, allowing the compound to form new bonds with other molecules. The epoxide group is highly reactive and can undergo ring-opening reactions, leading to the formation of new functional groups .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C7H6BrNO

Molekulargewicht

200.03 g/mol

IUPAC-Name

2-bromo-6-(oxiran-2-yl)pyridine

InChI

InChI=1S/C7H6BrNO/c8-7-3-1-2-5(9-7)6-4-10-6/h1-3,6H,4H2

InChI-Schlüssel

CKCOFAZPGAUMJA-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)C2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.